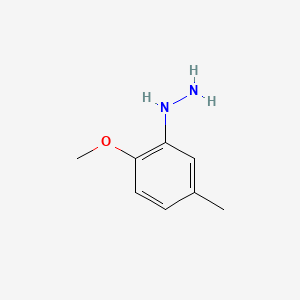

(2-Methoxy-5-methylphenyl)hydrazine

CAS No.: 24054-67-9

Cat. No.: VC7961486

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24054-67-9 |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | (2-methoxy-5-methylphenyl)hydrazine |

| Standard InChI | InChI=1S/C8H12N2O/c1-6-3-4-8(11-2)7(5-6)10-9/h3-5,10H,9H2,1-2H3 |

| Standard InChI Key | ZZOJDCWBIOFSAI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)NN |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)NN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(2-Methoxy-5-methylphenyl)hydrazine (CAS 24054-67-9) has the molecular formula C₈H₁₂N₂O, corresponding to a molar mass of 152.19 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name derives from the positions of the methoxy and methyl groups on the phenyl ring. Key synonyms include 5-methyl-2-methoxy-phenylhydrazine and (2-methoxy-5-methyl-phenyl)-hydrazine .

Structural Features and Isomerism

The compound’s structure comprises a phenyl ring with:

-

A methoxy group (-OCH₃) at the 2-position.

-

A methyl group (-CH₃) at the 5-position.

-

A hydrazine (-NH-NH₂) substituent at the 1-position.

This arrangement creates a planar aromatic system with electron-donating groups that enhance nucleophilic reactivity at the hydrazine moiety. The ortho-methoxy group introduces steric hindrance, potentially affecting reaction kinetics in substitution reactions .

Table 1: Key Physicochemical Properties of (2-Methoxy-5-methylphenyl)hydrazine

| Property | Value/Description | Source |

|---|---|---|

| Density | 1.116 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | 268.1 ± 28.0 °C (predicted) | |

| pKa | 5.25 ± 0.10 (predicted) | |

| Solubility | Likely polar organic solvents |

Synthesis and Production Pathways

Chlorination-Hydrazinolysis Route

A patent (CN104945331A) describes a two-step synthesis for analogous hydrazine derivatives, adaptable to (2-methoxy-5-methylphenyl)hydrazine :

Step 1: Chlorination

-

Reactants: 2-methoxy-5-methylphenol (analogous to 2-methoxy-5-fluorouracil in the patent), phosphorus oxychloride (POCl₃).

-

Conditions:

This step substitutes a hydroxyl group with chlorine, yielding an intermediate chlorinated compound.

Step 2: Hydrazinolysis

-

Reactants: Hydrazine hydrate (N₂H₄·H₂O).

-

Conditions:

The chlorine atom is replaced by a hydrazine group, forming the target compound.

Table 2: Optimized Reaction Parameters from Patent Data

| Parameter | Optimal Value |

|---|---|

| POCl₃ molar ratio | 1:1–3:1 (relative to substrate) |

| Hydrazine molar ratio | 1:1–2:1 |

| Chlorination temperature | 105–110 °C |

| Hydrazinolysis time | 12 hours (room temperature) |

Physicochemical and Spectroscopic Properties

Thermal Stability and Phase Behavior

The compound’s predicted boiling point of 268.1 °C suggests moderate thermal stability, typical for arylhydrazines . The density (1.116 g/cm³) aligns with expectations for a lightly substituted aromatic compound, though experimental validation is lacking in open literature.

Acid-Base Behavior

The pKa of 5.25 indicates weak basicity, attributable to the hydrazine group’s ability to donate protons. This property influences its solubility in aqueous media, favoring ionized forms at pH < 5 .

Spectroscopic Fingerprints

While experimental spectra are unavailable, analogous hydrazines exhibit:

-

IR: N-H stretches (3300–3500 cm⁻¹), C-O-C asymmetric stretching (1250 cm⁻¹).

-

NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ 3.8–4.0 ppm), methyl singlet (δ 2.3–2.5 ppm) .

| Compound | LD₅₀ (Oral, Rat) | Key Health Effects |

|---|---|---|

| Methyl-hydrazine | 32–33 mg/kg | Hemolysis, hepatotoxicity |

| Phenylhydrazine | 188 mg/kg | Methemoglobinemia |

| (2-Methoxy-5-methylphenyl)hydrazine | Not available | Inferred similar risks |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume